

Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Tetrahydrofuran-3-carboxylic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for (R)-**Tetrahydrofuran-3-carboxylic acid**, a chiral building block of significant interest in pharmaceutical development. This document compiles available data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (R)-**Tetrahydrofuran-3-carboxylic acid**. Due to the limited availability of specific data for the (R)-enantiomer, data from its (S)-enantiomer and related analogs are included for comparative purposes.

^1H NMR Data

While a specific ^1H NMR spectrum for (R)-**Tetrahydrofuran-3-carboxylic acid** is not readily available in the public domain, data for the corresponding (S)-enantiomer provides a reliable reference. The chemical shifts and multiplicities are expected to be identical for both enantiomers.

Table 1: ^1H NMR Spectroscopic Data for **Tetrahydrofuran-3-carboxylic Acid** Moiety

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Notes
H3	3.00 - 3.20	m	-	Chiral center proton
H2 α /H2 β	3.80 - 4.10	m	-	Diastereotopic protons adjacent to the oxygen atom
H4 α /H4 β	2.10 - 2.40	m	-	Diastereotopic protons
H5 α /H5 β	3.60 - 3.90	m	-	Diastereotopic protons adjacent to the oxygen atom
COOH	> 10	br s	-	Chemical shift is concentration and solvent dependent

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a general representation based on typical values for similar structures.

¹³C NMR Data

Specific ¹³C NMR data for (R)-**Tetrahydrofuran-3-carboxylic acid** is not widely published. However, based on data from related tetrahydrofuran derivatives and general chemical shift predictions, the following assignments can be anticipated.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-**Tetrahydrofuran-3-carboxylic Acid**

Carbon	Chemical Shift (ppm)	Notes
C=O	170 - 185	Carboxylic acid carbonyl
C3	40 - 50	Chiral center carbon
C2	65 - 75	Carbon adjacent to the oxygen atom
C4	25 - 35	Carbon adjacent to the oxygen atom
C5	65 - 75	

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.^[1]

Table 3: Characteristic IR Absorption Bands for (R)-**Tetrahydrofuran-3-carboxylic Acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Strong, Very Broad	O-H Stretch
C-H (Aliphatic)	2850 - 3000	Medium to Strong	C-H Stretch
C=O (Carboxylic Acid)	1700 - 1725	Strong, Sharp	C=O Stretch
C-O	1210 - 1320	Medium	C-O Stretch

Mass Spectrometry Data

Specific mass spectrometry data for (R)-**Tetrahydrofuran-3-carboxylic acid** is not readily available. The expected molecular ion peak and potential fragmentation patterns are outlined below.

Table 4: Predicted Mass Spectrometry Data for (R)-Tetrahydrofuran-3-carboxylic Acid

m/z	Ion	Notes
116.0473	$[M]^+$	Molecular Ion (Exact Mass)
71	$[M - \text{COOH}]^+$	Loss of the carboxylic acid group
43	$[\text{C}_3\text{H}_7]^+$	Further fragmentation of the tetrahydrofuran ring

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of (R)-**Tetrahydrofuran-3-carboxylic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent can affect the chemical shift of the carboxylic acid proton.
- Transfer the solution to a 5 mm NMR tube.
- For chiral analysis, a chiral solvating agent can be added to the NMR tube to induce chemical shift differences between the enantiomers.

^1H NMR Spectroscopy Protocol:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Reference the spectrum to the residual solvent peak.

^{13}C NMR Spectroscopy Protocol:

- Acquire the spectrum on the same instrument as the ^1H NMR.
- Use a proton-decoupled pulse sequence.
- A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid (R)-**Tetrahydrofuran-3-carboxylic acid** directly onto the center of the ATR crystal.[\[2\]](#)
- Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

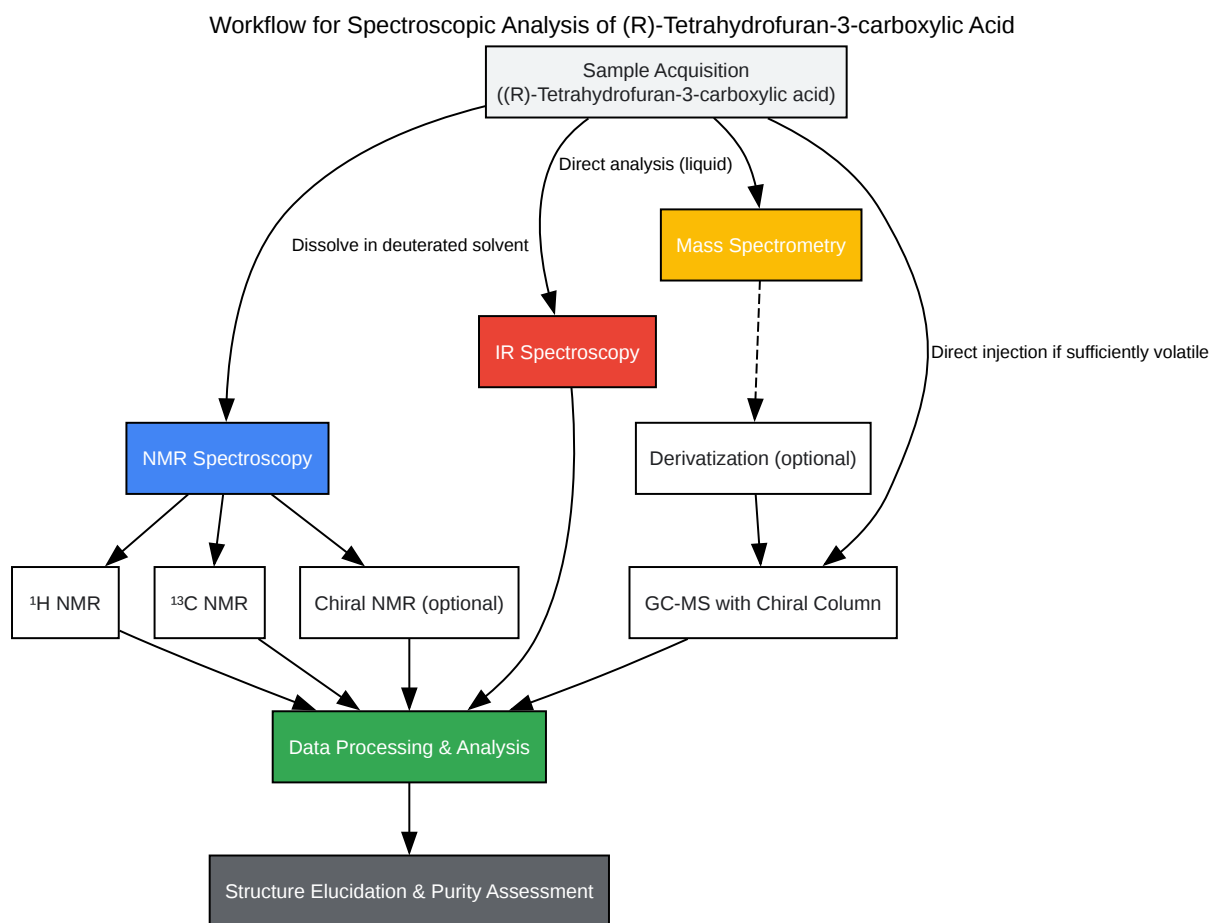
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Analysis:

- Derivatization: To improve volatility and chromatographic separation, the carboxylic acid can be derivatized, for example, by esterification.
- GC Column: Utilize a chiral capillary column (e.g., a cyclodextrin-based stationary phase) to separate the enantiomers.
- GC Conditions:
 - Injector Temperature: $250\text{ }^{\circ}\text{C}$

- Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of around 220 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral carboxylic acid like (R)-**Tetrahydrofuran-3-carboxylic acid**.



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Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for the spectroscopic characterization of (R)-**Tetrahydrofuran-3-carboxylic acid**. For definitive structural confirmation and purity assessment, it is crucial to acquire experimental data for the specific compound of interest and compare it with reference standards when available.

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References

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